molecular formula C17H15N3O3 B4003301 3-(3-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole

3-(3-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole

Cat. No.: B4003301
M. Wt: 309.32 g/mol
InChI Key: OHWKKAAINFOOOP-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a phenylpropyl group attached to the oxadiazole ring

Scientific Research Applications

3-(3-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a nitrophenyl hydrazine with a phenylpropyl nitrile under acidic conditions to form the oxadiazole ring. The reaction conditions often include the use of a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylpropyl derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in redox reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole: Similar structure but with the nitro group in a different position.

    3-(3-aminophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.

    3-(3-nitrophenyl)-5-(1-phenylethyl)-1,2,4-oxadiazole: Similar structure but with a phenylethyl group instead of a phenylpropyl group.

Uniqueness

3-(3-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole is unique due to the specific positioning of the nitrophenyl and phenylpropyl groups, which can influence its chemical reactivity and biological activity. The presence of the nitro group can enhance its potential as a bioactive compound, while the phenylpropyl group can affect its solubility and interaction with other molecules.

Properties

IUPAC Name

3-(3-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-15(12-7-4-3-5-8-12)17-18-16(19-23-17)13-9-6-10-14(11-13)20(21)22/h3-11,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWKKAAINFOOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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